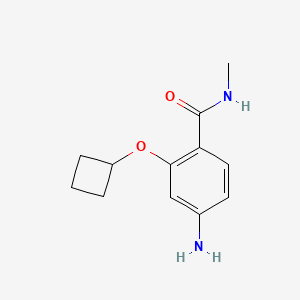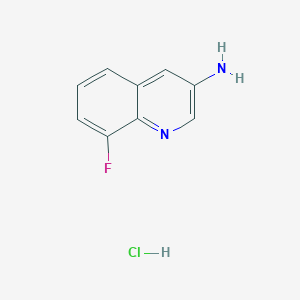
2-(4-Nitrophenyl)cycloheptanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Nitrophenyl)cycloheptan-1-one is an organic compound with the molecular formula C13H15NO3 It is a derivative of cycloheptanone, where a nitrophenyl group is attached to the second carbon of the cycloheptanone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)cycloheptan-1-one typically involves the nitration of cycloheptanone followed by a Friedel-Crafts acylation reaction. The nitration process introduces a nitro group to the phenyl ring, and the Friedel-Crafts acylation attaches the nitrophenyl group to the cycloheptanone ring. The reaction conditions often require the use of strong acids like sulfuric acid and catalysts such as aluminum chloride to facilitate the acylation process .
Industrial Production Methods
In an industrial setting, the production of 2-(4-Nitrophenyl)cycloheptan-1-one may involve large-scale nitration and acylation processes. These methods are optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Nitrophenyl)cycloheptan-1-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions, where the cycloheptanone ring is oxidized to form carboxylic acids.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Sodium hydroxide, ethanol.
Major Products Formed
Reduction: 2-(4-Aminophenyl)cycloheptan-1-one.
Oxidation: Cycloheptanone carboxylic acids.
Substitution: Various substituted cycloheptanones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(4-Nitrophenyl)cycloheptan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(4-Nitrophenyl)cycloheptan-1-one involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then interact with biological molecules such as enzymes and receptors. This interaction can modulate the activity of these molecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Nitrophenyl)cyclohexan-1-one: Similar structure but with a six-membered ring.
2-(4-Nitrophenyl)cyclooctan-1-one: Similar structure but with an eight-membered ring.
4-Nitrophenylcyclohexanone: Lacks the additional carbon in the ring structure.
Uniqueness
2-(4-Nitrophenyl)cycloheptan-1-one is unique due to its seven-membered ring structure, which imparts distinct chemical properties and reactivity compared to its six- and eight-membered ring analogs. This uniqueness makes it a valuable compound for studying ring strain and reactivity in organic chemistry .
Eigenschaften
Molekularformel |
C13H15NO3 |
|---|---|
Molekulargewicht |
233.26 g/mol |
IUPAC-Name |
2-(4-nitrophenyl)cycloheptan-1-one |
InChI |
InChI=1S/C13H15NO3/c15-13-5-3-1-2-4-12(13)10-6-8-11(9-7-10)14(16)17/h6-9,12H,1-5H2 |
InChI-Schlüssel |
HUTOIIXRMMHYKV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C(=O)CC1)C2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




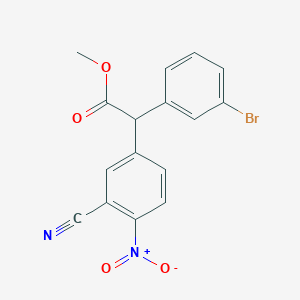
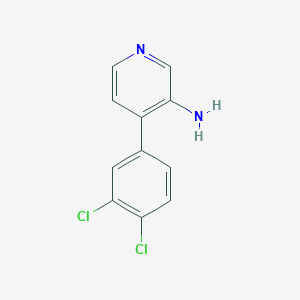
![[(2S)-1-[2-(4-bromophenoxy)ethyl]pyrrolidin-2-yl]methanol](/img/structure/B12081124.png)


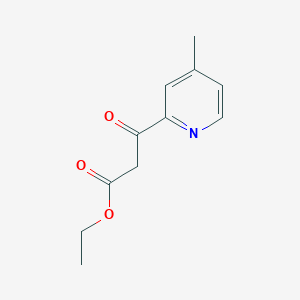


![3-[(4-Chloro-3,5-dimethylphenoxy)methyl]-5-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B12081193.png)
